molecular formula C7H15NO B3357996 3-(Pyrrolidin-3-yl)propan-1-ol CAS No. 7699-51-6

3-(Pyrrolidin-3-yl)propan-1-ol

Cat. No.: B3357996
CAS No.: 7699-51-6
M. Wt: 129.2 g/mol
InChI Key: IDOZIRLSDPKUQT-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)propan-1-ol is an organic compound featuring a pyrrolidine ring attached to a propanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and propanol, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)propan-1-ol typically involves the reaction of pyrrolidine with a suitable propanol derivative. One common method is the reductive amination of 3-pyrrolidinone with propanal, followed by reduction with a suitable reducing agent such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the pyrrolidine ring and the propanol chain, often involving controlled temperatures and pressures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can be used for selective reductions.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various reduced derivatives depending on the specific reducing agent.

    Substitution: Ethers or esters depending on the nucleophile used.

Scientific Research Applications

3-(Pyrrolidin-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with various biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.

    Propanol: A three-carbon alcohol, commonly used as a solvent and in the synthesis of other chemicals.

    Pyrrolidinone: A lactam derivative of pyrrolidine, known for its biological activity.

Uniqueness: 3-(Pyrrolidin-3-yl)propan-1-ol is unique due to its combination of a pyrrolidine ring and a propanol chain, which imparts both the reactivity of an alcohol and the biological activity of a nitrogen-containing heterocycle. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-pyrrolidin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-5-1-2-7-3-4-8-6-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOZIRLSDPKUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319009
Record name 3-Pyrrolidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-51-6
Record name 3-Pyrrolidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7699-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(1H-pyrrol-3-yl)-1-propanol (400 mg, 3.20 mmol) in 5 mL of freshly distilled glacial acetic acid containing 40 mg of platinum(IV) oxide was hydrogenated with a H2 balloon for 2 h at 35° C. The catalyst was removed by filtration, and the solvent was evaporated. The residue was heated under reflux for 0.5 h with 4 mL of 30% aqueous NaOH solution to saponify any acetate ester that may have formed. The mixture was extracted with CH2Cl2, and the organic phase was concentrated to obtain the crude pyrrolidine (0.35 g, 85%) as a light-yellow oil, which could be used without purification in the following step. 1H NMR (CDCl3, 300 MHz) δ 3.66 (t, 2H, J=6.3 Hz), 2.62 (dd, 1H, J=7.2, 10.5 Hz), 2.91-2.99 (m, 2H), 2.51 (dd, 1H, J=7.2, 10.8 Hz), 1.93-2.15 (m, 2H), 1.56-1.65 (m, 2H), 1.46 (t, 2H, J=7.2 Hz), 1.37-1.41 (m, 2H). LC-MS (ESI) m/z 130 (M+H+).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mg
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-3-yl)propan-1-ol
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3-(Pyrrolidin-3-yl)propan-1-ol

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